molecular formula C18H18ClNO4S B6413330 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261894-64-7

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413330
CAS No.: 1261894-64-7
M. Wt: 379.9 g/mol
InChI Key: SFUUIUABAHJHIL-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C18H18ClNO4S It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the sulfonyl group can produce a sulfone .

Scientific Research Applications

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid
  • 2-Chloro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid
  • 2-Chloro-5-[4-(piperazin-1-ylsulfonyl)phenyl]benzoic acid

Uniqueness

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and sulfonyl group makes it particularly effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-17-9-6-14(12-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUUIUABAHJHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692390
Record name 4-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-64-7
Record name 4-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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